2-Methyl-5-methylthio-benzothiazole

Vue d'ensemble

Description

2-Methyl-5-methylthio-benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .

Synthesis Analysis

The synthesis of 2-Methyl-5-methylthio-benzothiazole involves several steps. The key step of the sequence is the one-pot conversion of 1-chloro-4-methylthio-2-nitrobenzene into benzothiazole . Other synthetic strategies of benzothiazole derivatives have been reviewed, including the use of 2-aminothiophenol and N-methylthioamides under solvent- and metal-free conditions .Molecular Structure Analysis

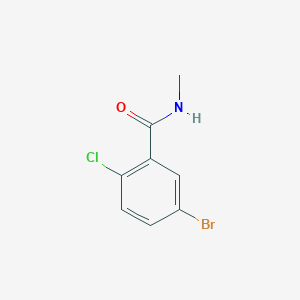

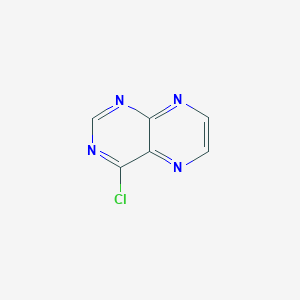

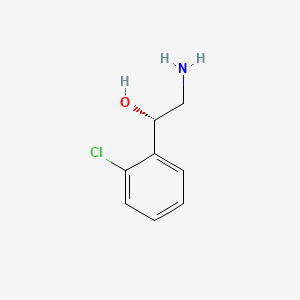

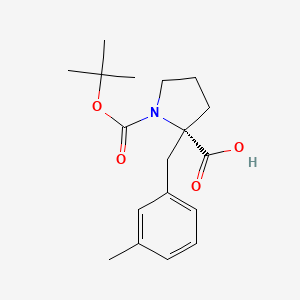

The molecular structure of 2-Methyl-5-methylthio-benzothiazole is represented by the empirical formula C8H7NS2. Its molecular weight is 181.28 .Chemical Reactions Analysis

2-Methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .Physical And Chemical Properties Analysis

2-Methyl-5-methylthio-benzothiazole is a colorless to light yellow crystalline powder . It has a melting point of 43-46 °C .Applications De Recherche Scientifique

Environmental Monitoring

2-Methyl-5-methylthio-benzothiazole: is utilized in environmental monitoring, particularly in the trace determination of polar benzotriazoles and benzothiazoles in drinking and surface water. This application is crucial for assessing water quality and the presence of emerging pollutants .

Biocide Degradation Product Analysis

This compound is identified as a degradation product of 2-(thiocyanomethylthio)benzothiazole , which is a biocide used in various industries. Understanding its degradation pathway is essential for environmental impact assessments and developing more sustainable biocides .

Analytical Chemistry

In analytical chemistry, 2-Methyl-5-methylthio-benzothiazole serves as a standard in liquid chromatography-electrospray mass spectrometry (LC-ES/MS) methods. This helps in the accurate quantification of similar compounds in complex aqueous matrices .

Corrosion Inhibition

Benzothiazoles, including 2-Methyl-5-methylthio-benzothiazole , are known for their role as corrosion inhibitors. They are extensively employed in industrial processes to protect metals from corrosive environments .

Vulcanization Accelerators

The compound’s derivatives are used as vulcanization accelerators in the rubber industry. This application is vital for enhancing the physical properties of rubber products, making them more durable and resistant to various conditions .

Leather Industry

In the leather industry, 2-Methyl-5-methylthio-benzothiazole is involved in the production process as a biocide. It helps in preventing microbial growth that can damage leather goods during manufacturing and storage .

Pulp and Paper Industries

As a biocide in the pulp and paper industries, this compound ensures the quality and longevity of paper products by inhibiting the growth of mold and bacteria that can cause decay .

Research on Emerging Pollutants

2-Methyl-5-methylthio-benzothiazole: is studied as an emerging pollutant. Research in this field focuses on its environmental distribution, potential health impacts, and removal techniques from wastewater treatment plants .

Mécanisme D'action

Target of Action

Benzothiazole derivatives are known to possess a wide range of pharmacological properties , suggesting they interact with multiple biological targets

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to various biological effects . The specific interactions and resulting changes caused by 2-Methyl-5-methylthio-benzothiazole remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives are known to influence a variety of biological processes, suggesting they may affect multiple pathways

Result of Action

As a benzothiazole derivative, it is likely to have a range of biological effects

Safety and Hazards

Orientations Futures

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs.

Propriétés

IUPAC Name |

2-methyl-5-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCBZKUWJRXHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449627 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-methylthio-benzothiazole | |

CAS RN |

68386-29-8 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)